GALLAMINE TRIETHIODIDE
Description
Structure
2D Structure
Properties
CAS No. |
7006-17-9 |
|---|---|
Molecular Formula |
C30H60N3O3+3 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium |
InChI |
InChI=1S/C30H60N3O3/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9/h19-21H,10-18,22-27H2,1-9H3/q+3 |
InChI Key |
OZLPUNFFCJDMJD-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC |
Appearance |
Solid powder |
melting_point |
147.5°C |
Other CAS No. |
7006-17-9 65-29-2 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |
Origin of Product |
United States |
Historical Context and Early Research Perspectives on Gallamine Triethiodide
Discovery and Initial Pharmacological Characterization
Gallamine (B1195388) triethiodide was first synthesized in 1947 by the Italian-born Swiss pharmacologist Daniel Bovet. wikipedia.org This discovery was part of a broader effort to create synthetic compounds that could replicate and potentially improve upon the muscle-relaxing properties of curare, which had been introduced into clinical practice in 1942. researchgate.net The introduction of gallamine triethiodide, under the brand name Flaxedil, provided a new tool for anesthesiologists to achieve muscle relaxation during surgical procedures. ncats.ioguidetopharmacology.org
Early research into its pharmacological properties revealed that this compound acts as a competitive antagonist of acetylcholine (B1216132) at the nicotinic receptors on the motor endplate of skeletal muscle. drugbank.compharmacompass.com This competitive inhibition prevents acetylcholine from binding to its receptors, thereby blocking neuromuscular transmission and leading to muscle paralysis. pharmacompass.com Initial studies in animal models, such as the rat phrenic nerve-diaphragm preparation, were instrumental in elucidating this mechanism. These investigations demonstrated that gallamine depressed the response of postsynaptic receptors to acetylcholine, as evidenced by a reduction in the amplitude of miniature end-plate potentials. nih.gov Furthermore, these early studies indicated that gallamine did not have significant effects on the electrogenic properties of motor nerve terminals or muscle fibers themselves. nih.gov
A distinguishing feature of this compound identified in early research was its vagolytic effect, leading to tachycardia (an increased heart rate) and occasionally hypertension. ncats.iodrugbank.com This was in contrast to d-tubocurarine, which could cause hypotension. This property made gallamine a subject of interest for specific clinical scenarios.
Mechanistic Studies of Gallamine Triethiodide Action
Primary Cholinergic Receptor Antagonism
Gallamine (B1195388) triethiodide's primary and most well-known function is the blockade of neuromuscular transmission. This is achieved through its interaction with acetylcholine (B1216132) (ACh) receptors at the neuromuscular junction.
Competitive Blockade at Postsynaptic Nicotinic Acetylcholine Receptors
Gallamine triethiodide acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) on the motor endplate. drugbank.comwikipedia.org It binds to the same cholinergic receptor sites as acetylcholine but does not possess the intrinsic activity to trigger the opening of the ion channel. wikipedia.org By occupying these receptor sites, it competitively blocks the binding of acetylcholine, thereby preventing the depolarization of the postsynaptic membrane and subsequent muscle contraction. drugbank.com This non-depolarizing blockade is the basis for its use as a muscle relaxant. wikipedia.org Studies have shown that this action leads to a reduction in the amplitude of miniature end-plate potentials, which is a direct consequence of the depressed response of postsynaptic receptors to acetylcholine. nih.gov
Modulation of Presynaptic Acetylcholine Release
The action of this compound extends to the presynaptic nerve terminal, where it modulates the release of acetylcholine. Research on rat phrenic nerve-diaphragm preparations has revealed a biphasic effect, where gallamine initially excites and then subsequently depresses the release of neurotransmitter from the nerve endings. nih.gov This complex action was particularly evident under conditions of rapid stimulation. nih.gov Other findings suggest that gallamine can act on presynaptic nicotinic acetylcholine receptors, leading to an inhibition of ACh release. drugbank.com There is also evidence suggesting that gallamine may function as an antagonist at presynaptic M2 muscarinic autoreceptors, which are involved in the regulation of acetylcholine release. nih.gov
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
Beyond its effects at the neuromuscular junction, this compound exhibits significant interactions with muscarinic acetylcholine receptors (mAChRs), which are widely distributed throughout the body, including the central nervous system and the heart.
Allosteric Modulation of Receptor Binding
Gallamine is recognized as a classic allosteric modulator of muscarinic receptors. nih.gov It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. drugbank.com This interaction allosterically alters the conformation of the receptor, which in turn modifies the affinity of the orthosteric site for agonists like acetylcholine. nih.gov This is a form of non-competitive inhibition, where gallamine induces a negative cooperativity, decreasing the binding affinity of orthosteric ligands. nih.gov Studies have demonstrated that gallamine slows the dissociation rate of radiolabeled antagonists from the receptor, a hallmark of allosteric interaction. umn.edu
Subpopulation Specificity and Differential Affinity within Brain Regions
Specific regions with a high proportion of high-affinity binding sites for gallamine have been identified. nih.govnih.gov
Interactive Table: Regional Affinity of Gallamine in the Rat Brain
| Brain Region | Relative Affinity for Gallamine |
|---|---|
| Forebrain | |
| Septal Nucleus | High |
| General Forebrain | Low |
| Diencephalon | High |
| Brainstem | |
| Superior Colliculus | High |
This table summarizes qualitative data from autoradiographic studies indicating regions with higher or lower affinity for gallamine. nih.govnih.gov
Analysis of binding data suggests a two-site model for gallamine interaction in the brain, with high-affinity (Kh = 0.6 μM) and low-affinity (K1 = 10 μM) sites. nih.govcapes.gov.br In the brainstem, it was found that approximately 77% of receptors exhibited high affinity (Kd = 25 nM) for gallamine, while 23% had low affinity (93 μM). nih.gov
mAChR Subtype Selectivity (e.g., M2 Receptor Affinity)
Radioligand binding studies have established that gallamine exhibits marked selectivity among the five muscarinic receptor subtypes (M1-M5). It displays the highest affinity for the M2 subtype, which is prominently found in the heart and certain brain regions. nih.govdrugbank.com Its affinity for M3 and M4 receptors is low, with intermediate affinity observed for M1 receptors. nih.gov This selectivity for the M2 receptor is consistent with gallamine's known cardiac effects, such as tachycardia, which can be attributed to the blockade of M2 receptors on the cardiac vagus nerve. drugbank.com
The differential sensitivity of M2 and M3 receptors to allosteric modulation by gallamine has been shown to be independent of the G-protein coupling specificity of these receptors. nih.gov
Interactive Table: Affinity of Gallamine for Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Line Source | Affinity Level | Dissociation Constant (Kd/Ki) |
|---|---|---|---|
| M1 | Rat Cortex | Intermediate | - |
| M2 | Rat Cardiac Tissue | High | - |
| M2 | Guinea-pig Uterine Tissue | High | - |
| M3 | Rat Glandular Tissue | Low | - |
| M3 | Human 1321 N1 Astrocytoma Cells | Low | - |
| M4 | NG108-15 & PC12 Cells | Low | - |
This table presents a summary of findings from competition binding studies. nih.gov Note that direct Kd/Ki values were not provided for all subtypes in this specific study, but relative affinities were clearly established.
Direct Effects on Excitable Membranes and Ion Channels
Beyond its primary activity at the neuromuscular junction, this compound exerts direct and significant effects on the excitable membranes of nerve fibers by modulating the function of key voltage-gated ion channels. These interactions alter neuronal excitability and the characteristics of the action potential.
Potassium Channel Blockade (e.g., delayed potassium conductance)
This compound is a potent blocker of delayed rectifier potassium channels, which are crucial for the repolarization phase of the action potential. Voltage-clamp studies on both amphibian and mammalian nerve fibers have demonstrated that externally applied gallamine effectively blocks the delayed potassium conductance (gK). nih.gov In fact, its potency in this regard is approximately five times greater than that of tetraethylammonium (B1195904), a classic potassium channel blocker. nih.gov This blockade of potassium channels can lead to an increase in the spontaneous firing of nerve fibers. nih.gov For instance, in studies of regenerating nerve fibers in neuromas, gallamine was shown to dramatically increase spontaneous activity, an effect similar to that of tetraethylammonium. nih.gov This suggests that gallamine interferes with a tonic potassium conductance that normally stabilizes the nerve membrane and prevents hyperexcitability. nih.gov
Table 1: Effect of this compound on Potassium Conductance
| Preparation | Observed Effect | Key Finding | Reference |
|---|---|---|---|
| Amphibian & Mammalian Nerve Fibers | Blockade of delayed potassium conductance (gK) | Approximately 5 times more potent than tetraethylammonium chloride. | nih.gov |
| Regenerating Fibers in Rat Neuromas | Dramatic increase in spontaneous activity | Suggests interference with a tonic potassium conductance that moderates hyperexcitability. | nih.gov |
Sodium Channel Modulation and Inactivation Kinetics
The effects of this compound on sodium channels are complex and dependent on the site of application. When applied externally to nerve fibers, it has no effect on sodium conductance. nih.gov However, when applied internally, gallamine significantly modulates sodium channel kinetics. nih.govnih.gov
One of the primary effects of internal gallamine is the slowing of sodium channel inactivation. nih.govnih.gov During sustained membrane depolarization, gallamine-modified sodium currents show a biphasic decline, and inactivation becomes incomplete at more positive potentials (greater than -10 mV). nih.gov This incomplete inactivation is evidenced by the presence of large sodium "tail currents" after the end of a depolarizing pulse. nih.gov In some preparations, such as rat nerve fibers, internal gallamine can cause a significant portion of sodium channels to fail to inactivate altogether. nih.gov This alteration of inactivation kinetics is a key aspect of its direct membrane effects. Gallamine does not, however, appear to affect the rate of sodium channel activation or the maximum sodium conductance. nih.gov
Table 2: Summary of this compound's Effects on Sodium Channels (Internal Application)
| Parameter | Effect | Reference |
|---|---|---|
| Sodium Inactivation Rate | Slowed | nih.govnih.gov |
| Completeness of Inactivation | Incomplete, especially at potentials > -10 mV | nih.gov |
| Sodium Channel Activation Rate | No effect | nih.gov |
| Maximum Sodium Conductance | No effect | nih.gov |
| Outward Sodium Currents (at positive potentials) | Occluded/Blocked | nih.govnih.gov |
Mechanisms of Open Ion Channel Blockade
This compound functions as an open channel blocker, meaning it physically occludes the ion-conducting pore of the channel after the channel has opened. nih.govresearchgate.net This mechanism has been investigated for both sodium and acetylcholine receptor channels.
For sodium channels, internal gallamine can enter and occlude the pore at positive membrane potentials, which effectively eliminates outward sodium currents. nih.govnih.gov The block is dependent on the direction of ion flow rather than the absolute membrane potential. nih.gov
In studies on the frog motor endplate, the blocking action of gallamine on acetylcholine receptor ion channels was found to be strongly dependent on the membrane potential. nih.govresearchgate.net Kinetic analysis of this open channel block provided specific rate constants. At a membrane potential of -100 mV, the rate constants for gallamine's blocking action were determined as follows:
Table 3: Kinetic Constants for Gallamine's Open Channel Block at the Frog Endplate (-100 mV)
| Kinetic Parameter | Value | Reference |
|---|---|---|
| Association Rate Constant (kon) | ~4 x 107 M-1s-1 | nih.govresearchgate.net |
| Dissociation Rate Constant (koff) | ~600 s-1 | nih.govresearchgate.net |
| Equilibrium Constant (Kd) | ~15 µM | nih.govresearchgate.net |
This mechanism, where the drug enters and physically obstructs the open pore, is a common feature for many charged, quaternary molecules that interact with ion channels. nih.govresearchgate.net
Experimental Pharmacology in Animal Models
In Vitro Electrophysiological Investigations
The neuromuscular effects of gallamine (B1195388) triethiodide have been extensively characterized using a variety of in vitro electrophysiological techniques on animal tissues. These studies have provided fundamental insights into its mechanisms of action at the cellular and molecular levels.
Isolated nerve-muscle preparations are foundational models for investigating the pharmacology of neuromuscular blocking agents. The rat phrenic nerve-diaphragm and frog skeletal muscle fibers are two such preparations that have been instrumental in elucidating the actions of gallamine triethiodide. nih.govnih.gov In these experimental setups, the nerve is stimulated electrically, and the resulting muscle contraction or electrical response is measured, allowing for a controlled assessment of how a drug affects neuromuscular transmission.
In studies using the rat phrenic nerve-diaphragm preparation, intracellular microelectrodes were used to record electrical events at the neuromuscular junction. nih.gov This model allows for the direct measurement of the effects of gallamine on both presynaptic nerve terminals and postsynaptic muscle fibers. Similarly, voltage-clamp techniques have been applied to the endplates of frog skeletal muscle fibers to study the interaction of gallamine with cholinergic receptors and ion channels under controlled membrane potential conditions. nih.govresearchgate.net
The analysis of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) provides critical information about the pre- and postsynaptic effects of neuromuscular blocking drugs. EPPs are the depolarizations of the postsynaptic membrane caused by the release of many vesicles of acetylcholine (B1216132) (ACh) following a nerve impulse, while MEPPs are smaller depolarizations resulting from the spontaneous release of a single vesicle of ACh. wikipedia.orgtaylorandfrancis.com
In experiments on rat phrenic nerve-diaphragm preparations with gallamine concentrations from 10⁻⁷ M to 10⁻⁴ M, the drug was found to depress the response of postsynaptic receptors to acetylcholine, as evidenced by a reduction in the amplitude of MEPPs. nih.gov This finding indicates a postsynaptic blocking action. The reduction in muscle twitch was determined to be caused by the failure of EPPs to propagate into muscle action potentials. nih.gov Furthermore, at the presynaptic level, gallamine was observed to initially excite and then depress the release of neurotransmitters from nerve terminals, an effect particularly evident at rapid rates of stimulation. nih.gov
| Parameter | Observation | Inferred Mechanism of Action | Reference |
|---|---|---|---|
| Miniature End-Plate Potential (MEPP) Amplitude | Reduced | Postsynaptic depression of acetylcholine receptor response | nih.gov |
| End-Plate Potential (EPP) Propagation | Failure to propagate into muscle action potentials | Primary cause of muscle twitch reduction | nih.gov |
| Neurotransmitter Release (Presynaptic) | Initial excitation followed by depression | Dual presynaptic effect on transmitter release | nih.gov |
Voltage-clamp studies have been essential for dissecting the specific effects of this compound on ion channels in nerve and muscle membranes. These experiments, conducted on both amphibian and mammalian myelinated nerve fibers, reveal that gallamine has direct effects beyond the neuromuscular junction. nih.govoipub.com
When applied externally to nerve fibers, gallamine blocks the delayed potassium conductance (gk) with a potency about five times greater than that of tetraethylammonium (B1195904) chloride. nih.gov However, the sodium conductance is completely unaffected by external gallamine. nih.govoipub.com
Conversely, internal application of gallamine to myelinated nerve fibers produces distinct effects on sodium channels. It slows the process of sodium inactivation. nih.govnih.gov At positive membrane potentials, gallamine can enter and occlude sodium channels, which almost eliminates outward sodium currents. nih.govoipub.com In rat nerve fibers, this internal application can lead to a significant fraction of sodium channels failing to inactivate, resulting in large inward sodium tail currents upon repolarization. nih.gov
| Application Site | Ion Channel/Current | Effect | Animal Model | Reference |
|---|---|---|---|---|
| External | Potassium Conductance (gk) | Blocked (approx. 5x more potent than tetraethylammonium) | Amphibian, Mammalian | nih.govoipub.com |
| External | Sodium Conductance | No effect | Amphibian, Mammalian | nih.govoipub.com |
| Internal | Sodium Inactivation | Slowed; Inactivation may be incomplete | Amphibian, Mammalian | nih.govoipub.comnih.gov |
| Internal | Outward Sodium Current (at positive potentials) | Occluded/Eliminated | Amphibian, Mammalian | nih.govoipub.com |
| Internal | Sodium Tail Currents (upon repolarization) | Large inward currents observed | Rat | nih.gov |
Fluctuation analysis, a powerful electrophysiological technique, has been used to investigate the kinetics of ion channel block by gallamine at the frog neuromuscular junction. nih.gov This method analyzes the small variations (fluctuations) in the endplate current to derive information about the behavior of individual ion channels.
Studies on voltage-clamped endplates of frog skeletal muscle fibers revealed that in the presence of gallamine, the endplate current shows two distinct components. nih.govresearchgate.net This observation is consistent with a mechanism where gallamine blocks the ion channels after they have been opened by acetylcholine. nih.gov The rate constants for this open-channel block are strongly dependent on the membrane potential. nih.govresearchgate.net
| Parameter | Value (at -100 mV) | Reference |
|---|---|---|
| Association Rate Constant | ~4 x 10⁷ M⁻¹s⁻¹ | nih.gov |
| Dissociation Rate Constant | ~600 s⁻¹ | nih.gov |
| Equilibrium Constant | ~15 µM | nih.gov |
These kinetic findings from fluctuation analysis are supported by other measurements, including voltage-jump relaxation and analysis of nerve-evoked endplate currents. nih.gov
A key question in the pharmacology of neuromuscular blockers is whether they alter the fundamental electrical excitability of nerve and muscle membranes, separate from their effects on synaptic transmission. Investigations using intracellular microelectrodes in rat phrenic nerve-diaphragm preparations have addressed this for gallamine. The results of these studies indicated that gallamine had no significant effects on the electrogenic properties of the excitable membranes of either motor nerve terminals or muscle fibers. nih.gov This suggests that its primary neuromuscular blocking action is not due to a generalized depression of membrane excitability but is instead focused on the processes of synaptic transmission.
In Vivo Pharmacodynamic Characterization
In vivo studies in animal models have been conducted to understand the broader physiological effects of this compound beyond the neuromuscular junction. These studies have characterized its effects on the central nervous system and its pharmacodynamic profile in living organisms.
In studies using microdialysis to assess the in vivo recovery of gallamine from rat muscle tissue, the recovery was found to be stable over a 5.5-hour sampling period. nih.gov This technique is valuable for investigating the local pharmacokinetics and pharmacodynamics of the drug within the target tissue.
The effects of gallamine on the central nervous system have also been examined. In spinal cats, a paralyzing dose of gallamine (1 to 2 mg/kg) was found to have no effect on synaptic transmission in the spinal cord. nih.gov Even at a higher dose of 12.5 mg/kg, there was no significant effect on the monosynaptic spike height, although a brief increase in the polysynaptic response was noted, which appeared to be related to a concurrent rise in blood pressure. nih.gov Other research in cats has explored the facilitation of local cortical excitability by gallamine compared with other neuromuscular blocking agents. nih.gov
It is also known from its broader pharmacological profile that this compound can have a parasympatholytic effect on the cardiac vagus nerve, which can lead to in vivo effects such as tachycardia and occasionally hypertension. wikipedia.org
Neuromuscular Blockade Efficacy and Potency in Various Animal Species
This compound's efficacy as a non-depolarizing neuromuscular blocking agent has been documented across several animal species. Its primary action is to competitively block acetylcholine receptors at the motor endplate, leading to muscle relaxation and paralysis. The potency of gallamine can vary between species. For instance, in cats, neuromuscular paralyzing doses of gallamine have been established in studies comparing its effects to other muscle relaxants. nih.gov The order of muscle paralysis typically follows a pattern where smaller, rapidly moving muscles are affected first, followed by larger muscle groups, with the diaphragm being the most resistant. drugbank.comvetscraft.com In dogs, studies on the isolated saphenous vein have provided insights into its effects on neurotransmission, which is a key aspect of its neuromuscular blocking action. nih.gov
Below is a data table summarizing the neuromuscular blockade efficacy in select animal models.
Comparative Pharmacological Studies with Other Neuromuscular Blocking Agents (e.g., d-tubocurarine, pancuronium (B99182), alcuronium) in Animal Systems
Comparative studies in animal models have been crucial in elucidating the pharmacological profile of this compound relative to other non-depolarizing neuromuscular blocking agents like d-tubocurarine, pancuronium, and alcuronium.
In cats, intravenous dose-response studies revealed that while tubocurarine-induced autonomic blockade occurred at both parasympathetic and sympathetic ganglia, gallamine, alcuronium, and pancuronium primarily caused blockade at vagal postganglionic sites in the heart. nih.gov This vagolytic activity of gallamine is a distinguishing feature. vetscraft.com
Studies in dogs using the isolated saphenous vein model showed that pancuronium increased the response of vascular smooth muscle to adrenergic nerve stimulation and exogenous norepinephrine, whereas gallamine and d-tubocurarine had no such effect. nih.gov Both pancuronium and gallamine, however, inhibited the prejunctional effect of acetylcholine on adrenergic neurotransmission. nih.gov
The following table provides a comparative overview of this compound and other neuromuscular blocking agents in animal systems.
Investigations of Central Nervous System Actions (e.g., cerebral cortical afterdischarge augmentation in felines)
Research into the central nervous system (CNS) effects of this compound has been conducted, particularly in feline models. Studies on the cat's spinal cord have shown that at paralyzing doses, gallamine has minimal effect on synaptic transmission. nih.gov Specifically, in spinal cats, a dose of 6.25 mg/kg did not affect the compound ventral root potential recorded after dorsal spinal root stimulation. nih.gov Even at a higher dose of 12.5 mg/kg, there was no significant impact on the monosynaptic spike height, although a brief increase in the polysynaptic response was observed, which appeared to be related to a concurrent rise in blood pressure. nih.gov
Effects on Peripheral Nerve Conduction in Amphibian and Mammalian Models
Voltage-clamp studies have demonstrated that this compound has direct effects on both amphibian and mammalian peripheral nerve fibers. When applied externally, gallamine is approximately five times more potent than tetraethylammonium in blocking the delayed potassium conductance. nih.govnih.gov However, it does not affect the sodium conductance when applied externally in either species. nih.gov Internal application of gallamine to myelinated nerve fibers results in a slowing of sodium inactivation. nih.govnih.gov Furthermore, at positive potentials, gallamine can enter and occlude sodium channels, which nearly eliminates outward sodium currents. nih.govnih.gov In rat nerve fibers, this can lead to a significant portion of sodium channels failing to inactivate, causing large inward sodium tail currents upon repolarization. nih.gov
Research in Disease Models (e.g., experimental autoimmune myasthenia gravis sensitivity)
This compound has been utilized as a diagnostic tool in animal models of myasthenia gravis. In mice with experimental autoimmune myasthenia gravis (EAMG), administration of gallamine induces a dose-dependent, dramatic, yet transient response. nih.gov Mice that have been inoculated with the acetylcholine receptor are roughly twice as sensitive to gallamine as normal mice. nih.gov This heightened sensitivity in the EAMG model highlights the compound's utility in detecting diminished neuromuscular function. nih.gov
Influence on Autonomic Nervous System Regulation in Animals (e.g., vagal activity blockade)
This compound exhibits significant effects on the autonomic nervous system, particularly a blockade of vagal activity. vetscraft.com In anesthetized cats, neuromuscular paralyzing doses of gallamine lead to a blockade at vagal postganglionic sites in the heart. nih.gov This vagolytic, or atropine-like, activity is a well-documented characteristic of gallamine. nih.gov Studies have also shown that gallamine can potentiate vagally-mediated bronchoconstriction in cats, an effect attributed to the blockade of inhibitory muscarinic receptors on pulmonary parasympathetic nerves. nih.gov Furthermore, in the superior cervical ganglion of the cat, gallamine has been shown to reduce ganglionic hyperpolarization, suggesting an effect on muscarinic transmission within sympathetic ganglia. nih.gov In the isolated saphenous vein of the dog, gallamine abolished the acetylcholine-induced inhibition of catecholamine-efflux during sympathetic nerve stimulation, confirming its inhibitory effect on the prejunctional action of acetylcholine in adrenergic neurotransmission. nih.gov
Applications in Wildlife Immobilization Research (e.g., crocodilians)
This compound has been successfully and commonly used for the chemical immobilization of crocodilians, such as the Nile crocodile (Crocodylus niloticus). hatoelfrio.comymaws.comresearchgate.net It acts as a competitive acetylcholine antagonist, resulting in flaccid paralysis. ymaws.com The drug is typically administered intramuscularly, with an induction time that can be influenced by ambient temperature. ymaws.com A notable sign of its effect in crocodiles is mouth-gaping, which is likely due to the relaxation of the jaw musculature. hatoelfrio.com While effective, it is important to note that gallamine does not provide analgesia, and the immobilized animal remains conscious of its surroundings. ymaws.com
Studies on Myelencephalic Cardiovascular Control in Developing Animal Models
Research into the development of cardiovascular control by the myelencephalon, or brainstem, has utilized various animal models to understand the maturation of autonomic regulation. In many of these experimental settings, this compound has been employed as a neuromuscular blocking agent. Its function is to inhibit skeletal muscle activity, thereby preventing physical responses that could interfere with the precise measurement of cardiovascular parameters such as heart rate and blood pressure. This allows researchers to isolate and study the direct influence of the developing central nervous system on the cardiovascular system.
One area of investigation has been the cardiovascular effects of forebrain stimulation in fetal lambs. scispace.com Evidence suggests that the fetal and neonatal cardiovascular systems are under central autonomic control from as early as 0.55 gestation. scispace.com Baroreflex and chemoreflex responses, which involve pathways in the lower brainstem, can be elicited after 0.60 gestation. scispace.com In these studies, this compound is administered to the fetus to prevent movement during experimental procedures, such as the stereotaxic placement of electrodes in the brain. scispace.com
Studies in young lambs have also explored the cardiovascular effects of neuromuscular blockade with gallamine during induced hypothermia. nih.govresearchgate.net These experiments are relevant to understanding the physiological responses during procedures like cardiac surgery in neonates. While gallamine itself was found to have no immediate, direct hemodynamic effect in either normothermic or hypothermic lambs, its use in conjunction with cooling revealed significant changes in myocardial contractility. nih.govresearchgate.net
The primary role of this compound in these developmental studies is to facilitate the investigation of neural control of the heart and blood vessels by eliminating somatic motor activity. Its parasympatholytic effect on the cardiac vagus nerve, which can lead to tachycardia and occasionally hypertension, is a known pharmacological property. wikipedia.orgdrugbank.com Researchers must account for this potential confounding factor when interpreting data on cardiovascular control mechanisms.
The following tables summarize findings from studies utilizing this compound in developing animal models to investigate cardiovascular control.
Table 1: Cardiovascular Responses to Forebrain Stimulation in Fetal Lambs
| Gestational Age (Fraction) | Response Type | Frequency of Response (%) | Associated Cardiovascular Changes |
| >0.60 | Pressor-Tachycardia | 66 | Increase in blood pressure and heart rate |
| >0.60 | Tachycardia | Variable | Increase in heart rate |
| >0.60 | Bradycardia | Variable | Decrease in heart rate |
Data synthesized from studies on the effects of forebrain stimulation in fetal lambs where this compound was used for neuromuscular blockade. scispace.com
Table 2: Effects of Neuromuscular Blockade with this compound During Hypothermia in Young Lambs
| Condition | Parameter | Change with Gallamine (%) | Significance (P-value) |
| Progressive Cooling | Left Ventricular max dP/dt | +153 | <0.02 |
| Rewarming | Left Ventricular max dP/dt | +232 | <0.001 |
This table illustrates the percentage increase in the maximum rate of pressure rise in the left ventricle (LV max dP/dt), an indicator of myocardial contractility, in young lambs treated with this compound during cooling and rewarming phases compared to hypothermic controls. nih.gov
Pharmacokinetic and Biotransformational Research in Preclinical Systems
Absorption and Distribution Profiles in Animal Models
The distribution of gallamine (B1195388) triethiodide within the body is a critical determinant of its pharmacological action. Preclinical research has focused on understanding its dissemination into various tissues, particularly the target site of action—the muscle.
Investigations into the muscle tissue distribution of gallamine in urethane-anesthetized rats have revealed that the compound does not distribute uniformly. Utilizing microdialysis, researchers have been able to measure the concentration of gallamine in the muscle interstitial fluid (MIF), which is the fluid surrounding the muscle cells and the site of the neuromuscular junction.
These studies have demonstrated that gallamine rapidly distributes into the MIF. A key finding is that the concentration of gallamine in the muscle tissue homogenate is significantly lower than its concentration in the MIF. Specifically, the estimated gallamine concentration in muscle tissue homogenate was found to be only 23% (± 5%) of the concentration in the MIF at the terminal sampling time. This suggests a selective distribution of gallamine into the interstitial fluid of the muscle rather than into the muscle cells themselves.
A crucial parameter in understanding this distribution is the MIF-to-plasma partition coefficient, which was determined to be 0.9 (± 0.1) in rats. This indicates that the concentration of unbound gallamine in the muscle interstitial fluid is nearly equal to its unbound concentration in the plasma, suggesting a rapid equilibrium between these two compartments.
| Parameter | Value |
|---|---|
| MIF-to-Plasma Partition Coefficient | 0.9 ± 0.1 |
| Muscle Homogenate Concentration (as % of MIF Concentration) | 23% ± 5% |
To further understand and predict the distribution of gallamine, hybrid physiologically based pharmacokinetic (PBPK) models have been employed. These models integrate physiological data with drug-specific parameters to simulate the pharmacokinetic profile of a compound.
In the case of gallamine, a hybrid PBPK model was developed that specifically described the uptake of the drug into the interstitial space of the muscle. Simulations generated by this model showed a strong agreement with the observed concentration data obtained from microdialysis sampling of the MIF in rats. The success of this model supports the experimental findings that gallamine's distribution into the muscle is primarily confined to the interstitial fluid. This modeling approach has been valuable in confirming the selective distribution pattern of gallamine and provides a framework for predicting its concentration at the site of action under different physiological conditions.
Elimination and Metabolic Pathways in Animal Species
The clearance of this compound from the body is predominantly governed by renal and hepatic processes. Preclinical studies have aimed to characterize these elimination pathways to understand the drug's duration of action and potential for accumulation in specific disease states.
Research into the elimination of gallamine has indicated that the kidneys play a major role. Studies in dogs using radiolabeled gallamine have demonstrated significant urinary excretion of the compound, confirming the importance of the renal route for its clearance.
The role of the liver in the disposition of gallamine has also been investigated, particularly in conditions of impaired biliary function. While specific studies in rats with induced cholestasis are not extensively detailed in the available literature, research in human patients with total biliary obstruction provides relevant insights. In these patients, a significant increase in the steady-state volume of distribution of gallamine was observed. However, there were no significant differences in the biological half-life or total clearance of the drug when compared to patients without biliary obstruction. This suggests that while liver dysfunction may alter the distribution of gallamine, it does not appear to be the primary route of elimination, and hepatic clearance plays a less critical role compared to renal excretion.
Currently, there is a lack of specific preclinical data detailing the metabolic pathways of this compound. The available evidence points towards the excretion of the unchanged drug as the primary mechanism of elimination. Further research in animal models is required to definitively characterize any potential biotransformation of gallamine.
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Historical and Contemporary Synthetic Routes to Gallamine (B1195388) Triethiodide
The primary and historically established synthetic route to gallamine triethiodide was developed by Fourneau and is outlined in a 1951 U.S. Patent. This method remains the fundamental approach for its synthesis. The synthesis is a two-step process starting from readily available chemical precursors.
The process begins with the etherification of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) with 1-chloro-2-diethylamino-ethane. In this step, the three phenolic hydroxyl groups of pyrogallol react with three molecules of the chloroamine in the presence of a base to form the tris-amino ether intermediate, 1,2,3-Tris(2-diethylaminoethoxy)benzene.
The second and final step is the quaternization of the tertiary amine groups of the intermediate. This is achieved by reacting the tris-amino ether with an excess of ethyl iodide. The ethyl iodide alkylates each of the three nitrogen atoms, converting them into quaternary ammonium (B1175870) cations and yielding the final product, this compound.
Table 1: Key Stages in the Synthesis of this compound This table is interactive. Users can sort columns to review the synthetic stages.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Pyrogallol | 1-chloro-2-diethylamino-ethane, Base | 1,2,3-Tris(2-diethylaminoethoxy)benzene | Williamson Ether Synthesis |
| 2 | 1,2,3-Tris(2-diethylaminoethoxy)benzene | Ethyl Iodide | This compound | Quaternization (Menschutkin Reaction) |
Due to its status as an
Advanced Research Methodologies and Analytical Techniques for Gallamine Triethiodide Studies
Electrophysiological Methodologies
Electrophysiological studies are crucial for understanding the mechanisms of action of neuromuscular blocking agents like Gallamine (B1195388) Triethiodide. These techniques allow for the direct measurement of electrical activity in nerves and muscles, providing insights into the compound's effects on signal transmission.
Compound Muscle Action Potential (CMAP) recording is a non-invasive electrophysiological technique used to assess the health and function of motor nerves and muscles. While direct studies detailing the specific effects of Gallamine Triethiodide on CMAP recordings are not extensively available, its mechanism of action allows for well-founded inferences. This compound acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors on the postsynaptic membrane of the neuromuscular junction. By blocking the action of acetylcholine, it reduces the number of muscle fibers that are activated by a nerve stimulus.
This reduction in neuromuscular transmission would be expected to manifest in CMAP recordings as a dose-dependent decrease in the amplitude of the potential. The analysis of CMAP amplitude, duration, and area under the curve before and after the administration of this compound can provide a quantitative measure of its neuromuscular blocking effect.
Table 1: Inferred Effects of this compound on CMAP Parameters
| CMAP Parameter | Expected Effect of this compound | Rationale |
| Amplitude | Decrease | Fewer muscle fibers are depolarized due to the blockade of acetylcholine receptors. |
| Area | Decrease | Reflects the overall reduction in the number of activated motor units. |
| Latency | No significant change | The speed of nerve conduction to the muscle is not directly affected. |
| Duration | Minimal to no change | The duration of individual muscle fiber action potentials is not primarily altered. |
Note: This table is based on the known mechanism of action of this compound as a competitive neuromuscular blocking agent.
The refractory period of transmission (RPT) refers to the period following a nerve impulse during which a subsequent impulse cannot be transmitted across the neuromuscular junction. Studies on the mechanism of action of this compound have revealed its influence on this aspect of neuromuscular transmission. Research has shown that this compound initially excites and then depresses the release of neurotransmitters from nerve terminals. nih.gov This biphasic effect is particularly evident during studies of refractoriness using paired stimulation tests. nih.gov
By applying paired stimuli at varying inter-stimulus intervals and measuring the muscle response, the RPT can be determined. The administration of this compound would be expected to alter the RPT, reflecting its impact on the presynaptic release of acetylcholine and the postsynaptic receptor availability. The initial excitatory phase may transiently shorten the RPT, while the subsequent depressive phase would likely prolong it.
Beyond its effects at the neuromuscular junction, this compound has been shown to have a central action on the cerebral cortex. This has been demonstrated in studies utilizing cortical afterdischarge recording techniques. nih.gov These studies, conducted in animal models with implanted electrodes, involve direct, repetitive electrical stimulation of the cerebral cortex to elicit afterdischarges, which are self-sustaining electrical discharges that outlast the stimulus.
Systemic administration of this compound has been found to produce a consistent and reproducible augmentation of the duration of these afterdischarges. nih.gov This facilitation of local cortical excitability suggests a central nervous system effect that is independent of its peripheral neuromuscular blockade. nih.gov
Table 2: Research Findings on this compound and Cortical Afterdischarge
| Experimental Parameter | Observation | Conclusion |
| Cortical Stimulation | Repetitive electrical stimuli applied directly to the cerebral cortex. | Elicits cortical afterdischarges. |
| This compound Administration | Systemic administration at doses causing skeletal muscle paralysis. | Consistently and reproducibly augmented the duration of afterdischarges. nih.gov |
| Physiological Monitoring | Expiratory carbon dioxide, blood pressure, body temperature, and blood glucose were monitored. | No consistent peripheral changes were found that could account for the central effect. nih.gov |
Quantitative Analytical Techniques
The accurate quantification of this compound in biological samples is essential for pharmacokinetic studies and for understanding the relationship between its concentration and pharmacological effects. High-performance liquid chromatography and electrochemical sensing are two powerful analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds. For a tri-quaternary ammonium (B1175870) compound like this compound, ion-pair reversed-phase HPLC is a suitable method for its determination in biological matrices such as plasma and urine.
The methodology typically involves an extraction step to isolate the analyte from the complex biological matrix. Ion-pair extraction, using a suitable counter-ion, can be employed to form a neutral complex that can be extracted into an organic solvent. The extracted sample is then injected into the HPLC system. The separation is achieved on a reversed-phase column, where the mobile phase contains an ion-pairing reagent that interacts with the positively charged this compound, allowing for its retention and separation from other components. Detection is commonly performed using a UV detector.
A thesis on ion-pair high-pressure liquid chromatography techniques for the determination of quaternary ammonium compounds discusses the equilibria involved in the ion-pair extraction of this compound with an indicator substance like bromophenol blue.
Electrochemical sensing offers a sensitive and often rapid alternative for the quantification of electroactive compounds like this compound. The development of modified electrodes can enhance the selectivity and sensitivity of these methods.
One approach involves the use of ion-selective electrodes (ISEs). A study has reported the rapid determination of this compound in pharmaceutical and urine matrices using modified-carbon-paste ion-selective electrodes. Another study investigated the electrochemical behavior of the tri-cationic Gallamine at the interface between two immiscible electrolyte solutions. tudelft.nl This research demonstrated that the sensitivity of detection is a linear function of the molecular charge. tudelft.nl
Table 3: Electrochemical Detection of this compound
| Technique | Key Findings |
| Ion Transfer Voltammetry | The sensitivity for the tri-cationic Gallamine was found to be a linear function of its molecular charge. The highest measured sensitivity was 0.543 mA·dm³·mol⁻¹, with a limit of detection of 6.25 μM. tudelft.nl |
| Modified-Carbon-Paste Ion-Selective Electrodes | Enables the rapid determination of this compound in pharmaceutical preparations and urine. |
These advanced analytical techniques provide the necessary tools for the detailed investigation of this compound's pharmacology and for its precise quantification in biological systems, contributing to a comprehensive understanding of this compound.
Computational and Theoretical Modeling Approaches
The investigation of this compound's pharmacological effects has been significantly enhanced through the use of computational and theoretical modeling. These methodologies offer a framework for simulating and predicting the compound's behavior at molecular and systemic levels, providing insights that complement experimental findings.
Kinetic Models of Receptor-Ligand Interactions
Kinetic models are essential for understanding the dynamic interactions between this compound and its primary target, the nicotinic acetylcholine receptor (nAChR), as well as its interactions with muscarinic acetylcholine receptors (mAChRs). These models mathematically describe the rates of association and dissociation, providing a quantitative understanding of its blocking action.
Gallamine is recognized as a classical competitive neuromuscular blocking agent. However, detailed kinetic studies reveal a more complex mechanism than simple competitive antagonism. Analysis of end-plate currents in the presence of gallamine indicates that its action can be described by a mechanism involving the blockage of open ion channels. This suggests a multi-step interaction where gallamine binds to the receptor-ion channel complex, influencing its conformational state.
Studies on muscarinic receptors have shown that gallamine exhibits selectivity, with a higher affinity for the M2 subtype compared to the M1 subtype. The interaction at these sites at low concentrations appears to be competitive. However, the possibility of a non-competitive, allosteric interaction at higher concentrations has also been proposed, suggesting gallamine may interact with both the primary (orthosteric) site and a secondary (allosteric) site on the receptor.
A kinetic model that incorporates these findings can be represented by a scheme that includes both competitive binding and open-channel block. The rate constants for these interactions are often dependent on the membrane potential, explaining the voltage-dependent nature of the block produced by gallamine.
Table 1: Exemplary Kinetic Parameters for Gallamine's Interaction with nAChR
| Parameter | Description | Illustrative Value (at -100 mV) | Source |
| Association Rate Constant (kon) | The rate at which gallamine binds to the open ion channel. | ~4 x 107 M-1s-1 | |
| Dissociation Rate Constant (koff) | The rate at which gallamine unbinds from the blocked channel. | ~600 s-1 | |
| Equilibrium Constant (Kd) | The concentration at which half of the receptors are blocked at equilibrium. | ~15 µM |
Note: These values are derived from studies on frog skeletal muscle and are strongly dependent on membrane potential.
Simulation of Nerve Action Potential Dynamics and Effects on Conduction
Computational simulations are invaluable for investigating how this compound's molecular actions translate to effects on nerve action potential dynamics and conduction. These simulations often employ models like the Hodgkin-Huxley model to describe the ionic currents that shape the action potential.
Beyond its effects at the neuromuscular junction, gallamine directly affects peripheral nerve fibers by blocking voltage-gated potassium (K+) channels. It is notably more potent than tetraethylammonium (B1195904) in blocking the delayed potassium conductance, while the sodium conductance remains unaffected by external application.
Simulations incorporating a gallamine-induced block of K+ channels predict several key changes to the action potential waveform:
Prolongation of Action Potential Duration: By inhibiting the repolarizing potassium current, the model shows a longer-lasting depolarization phase.
Slowing of Sodium Inactivation: Internal application of gallamine in models can slow the inactivation of sodium channels.
Occlusion of Na+ Channels at Positive Potentials: Simulations can model how gallamine enters and blocks sodium channels at positive membrane potentials, which can nearly eliminate outward sodium currents.
Table 2: Simulated Effects of Gallamine on Nerve Fiber Parameters
| Parameter | Effect of Gallamine-Induced K+ Channel Block | Consequence for Action Potential |
| Potassium Conductance (gK) | Decrease | Slower repolarization phase |
| Action Potential Duration | Increase | Prolonged nerve impulse |
| Sodium Channel Inactivation | Slowed (with internal application) |
Future Perspectives and Emerging Research Avenues for Gallamine Triethiodide
Elucidation of Untapped Pharmacological Profiles and Non-Canonical Interactions
While gallamine (B1195388) triethiodide is primarily recognized for its competitive antagonism at nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, emerging research is uncovering a more complex pharmacological profile, including allosteric modulation and interactions with other neurotransmitter systems.
A significant area of investigation is its role as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs) nih.govglpbio.com. Unlike competitive antagonists that bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site on the receptor, altering its conformation and function. Gallamine has been shown to act as an allosteric modulator, particularly at the M2 muscarinic receptor subtype drugbank.com. This interaction can lead to a non-competitive type of inhibition, termed "metaffinoid antagonism," where gallamine alters the affinity of the agonist for its binding site pharmacompass.com. This property makes gallamine a valuable tool for studying the complex mechanisms of G-protein coupled receptor signaling.
Furthermore, research has indicated that gallamine triethiodide's interactions are not limited to the cholinergic system. Studies have demonstrated its ability to block glutamate-activated synaptic channels, suggesting a role in modulating excitatory neurotransmission medchemexpress.com. This finding opens up new avenues for investigating its potential effects on glutamatergic pathways and associated neurological conditions. Additionally, some evidence points towards sympathomimetic effects on the heart, indicating a potential interaction with the adrenergic system, although the precise mechanisms require further elucidation nih.gov.
Another untapped area of research lies in its interactions with ion channels. Gallamine has been shown to directly affect nerve fibers by blocking delayed potassium conductance and, when applied internally, can occlude sodium channels at positive potentials genome.jpnih.govnih.gov. This suggests a potential for gallamine to be used in studying the physiology and pathophysiology of various ion channels, a field known as channelopathies.
| Target | Interaction Type | Potential Research Application |
| Muscarinic Acetylcholine Receptors (M2) | Allosteric Modulator | Studying GPCR signaling and pharmacology |
| Glutamate-Activated Synaptic Channels | Blocker | Investigating modulation of excitatory neurotransmission |
| Adrenergic System | Sympathomimetic Effects | Understanding cardiovascular side effects and autonomic cross-talk |
| Potassium and Sodium Ion Channels | Blocker/Occluder | Probing ion channel function and dysfunction (channelopathies) |
Utility as a Research Probe for Dissecting Cholinergic System Physiology and Pathophysiology
This compound's specific and potent actions on components of the cholinergic system make it an invaluable tool for dissecting its physiological and pathophysiological roles in both the peripheral and central nervous systems.
A prime example of its utility is in the study of neuromuscular disorders. In animal models of experimental autoimmune myasthenia gravis (EAMG), a condition characterized by antibodies against acetylcholine receptors, gallamine has been used to unmask latent neuromuscular dysfunction. The increased sensitivity of EAMG animals to gallamine-induced muscle weakness serves as a quantifiable measure of the extent of neuromuscular junction impairment. This allows researchers to assess disease progression and the efficacy of potential therapeutic interventions in a preclinical setting.
Beyond the neuromuscular junction, gallamine's well-documented vagolytic effect, resulting from the blockade of muscarinic receptors on the cardiac vagus nerve, makes it a useful pharmacological tool for investigating autonomic control of the heart drugbank.comwikipedia.org. By selectively inhibiting parasympathetic input to the heart, researchers can study the resulting physiological changes, such as tachycardia, and explore the interplay between the sympathetic and parasympathetic nervous systems in regulating cardiovascular function drugbank.com.
In the central nervous system, intrahippocampal injections of gallamine have been shown to impair learning in a memory task in rats nih.gov. This finding, although seemingly counterintuitive as M2 receptor antagonists were expected to enhance acetylcholine release, highlights the complexity of cholinergic modulation of cognitive processes. This makes gallamine a potential tool for creating animal models of cholinergic dysfunction to study the neurobiology of learning and memory and to screen for potential cognitive enhancers. Its use in such models could help to elucidate the specific roles of different muscarinic receptor subtypes in cognitive function and to explore the pathophysiology of diseases associated with cholinergic neurodegeneration, such as Alzheimer's disease.
| System | Application | Research Focus |
| Neuromuscular System | Induction of muscle weakness in EAMG models | Quantifying neuromuscular dysfunction, screening therapeutics |
| Autonomic Nervous System (Cardiovascular) | Blockade of cardiac vagal tone | Investigating autonomic control of heart rate and blood pressure |
| Central Nervous System (Hippocampus) | Impairment of learning and memory | Modeling cognitive dysfunction, studying cholinergic modulation of memory |
Development of Advanced Preclinical Models for Neuromuscular and Autonomic Research
The development of more sophisticated and physiologically relevant preclinical models is crucial for advancing our understanding of diseases and for the development of new therapies. This compound can play a significant role in the validation and functional assessment of these next-generation models.
In the realm of neuromuscular research, there is a growing focus on developing three-dimensional (3D) in vitro models, such as neuromuscular organoids and tissue-engineered neuromuscular junctions mdc-berlin.de. These models, derived from human induced pluripotent stem cells (iPSCs), aim to recapitulate the complex interactions between motor neurons and muscle fibers. A key challenge in developing these models is confirming the formation of functional neuromuscular junctions. This compound, with its specific and well-characterized neuromuscular blocking activity, can be used as a pharmacological tool to validate the functionality of these engineered tissues. The inhibition of muscle contraction in these organoids upon application of gallamine would provide strong evidence for the presence of functional, acetylcholine-mediated neuromuscular transmission.
Similarly, in autonomic research, this compound can be employed to create controlled and reversible models of autonomic imbalance. Its selective blockade of cardiac parasympathetic activity allows for the induction of a state of sympathetic dominance. This can be utilized in "pharmacological challenge" studies to investigate the physiological consequences of such an imbalance and to test the efficacy of drugs aimed at restoring autonomic homeostasis. These studies are particularly relevant for understanding conditions characterized by autonomic dysfunction, such as certain cardiovascular and neurological disorders.
The use of gallamine in these advanced models offers several advantages. Its effects are rapid, reversible, and well-characterized, allowing for precise experimental control. Furthermore, as a small molecule, it can be easily applied to and washed out from in vitro systems, enabling dynamic studies of neuromuscular and autonomic function.
| Model Type | Role of this compound | Research Application |
| Neuromuscular Organoids/Tissue-Engineered NMJs | Functional validation of neuromuscular junctions | Confirming successful development of in vitro models, drug screening |
| Animal Models of Autonomic Function | Induction of controlled autonomic imbalance | Studying the pathophysiology of autonomic dysfunction, testing autonomic-modulating drugs |
Q & A
Q. What are the primary mechanisms of action of gallamine triethiodide as a neuromuscular blocking agent, and how can these be experimentally validated?
this compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in skeletal muscle, inhibiting neuromuscular transmission. To validate this, researchers can design electrophysiological experiments (e.g., patch-clamp recordings) to measure receptor inhibition in the presence of gallamine. Dose-response curves should be constructed using isolated nerve-muscle preparations (e.g., rodent diaphragm models) to quantify potency (EC50) and efficacy . Additionally, radioligand binding assays with labeled α-bungarotoxin can confirm competitive displacement at nAChRs.
Q. What standardized protocols exist for synthesizing and purifying this compound to ensure batch-to-batch consistency?
Synthesis typically involves quaternization of gallamine with ethyl iodide under controlled conditions. Researchers should document reaction parameters (temperature, solvent purity, stoichiometry) and validate purity using HPLC with UV detection (λ = 254 nm) and mass spectrometry. Reference standards (CAS 65-29-2) must be sourced from accredited suppliers, and nuclear magnetic resonance (NMR) spectroscopy should confirm structural integrity, particularly the triethylammonium groups and iodide counterion .
Q. How can in vitro models be optimized to study this compound’s effects on neuromuscular junctions?
Use ex vivo rodent phrenic nerve-hemidiaphragm preparations mounted in oxygenated Krebs-Henseleit solution. Measure twitch tension suppression via force transducers after nerve stimulation (0.1 Hz, supra-maximal voltage). Include controls for temperature (37°C) and pH (7.4), and pre-treat tissues with cholinesterase inhibitors (e.g., neostigmine) to isolate gallamine’s post-synaptic effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported data on this compound’s affinity for muscarinic receptors versus nAChRs?
Discrepancies arise from assay specificity. For example, gallamine’s weak antimuscarinic activity (M2 subtype) may confound neuromuscular studies. To differentiate, employ selective receptor antagonists (e.g., atropine for muscarinic) in parallel experiments. Radioligand competition assays using transfected cell lines expressing human M2 or nAChR subtypes can quantify binding affinities (Ki values) under identical conditions .
Q. What methodologies are recommended for studying this compound’s pharmacokinetics in vivo, particularly its renal excretion profile?
Use radioisotope-labeled gallamine (³H or ¹⁴C) in animal models (e.g., rats) to track distribution and excretion. Collect serial blood and urine samples, and quantify via liquid scintillation counting. Adjust for protein binding using ultrafiltration. Pharmacokinetic parameters (t½, Vd, Cl) should be modeled using non-compartmental analysis. Note that gallamine’s quaternary structure limits blood-brain barrier penetration, simplifying compartmental modeling .
Q. How can this compound be repurposed for novel research applications, such as modulating cardiac vagal activity?
Preclinical studies suggest gallamine’s M2 antagonism reduces heart rate variability. To explore this, instrument anesthetized animals with ECG leads and vagal nerve electrodes. Administer gallamine intravenously and measure changes in R-R interval during vagal stimulation. Confirm specificity with M2 knockout models or selective antagonists. Include hemodynamic monitoring to distinguish central vs. peripheral effects .
Methodological Considerations
Q. What analytical techniques are critical for detecting this compound degradation products in long-term stability studies?
Accelerated stability testing (40°C/75% RH for 6 months) should employ LC-MS/MS to identify degradation products, such as de-ethylated metabolites. Monitor iodide content via ion chromatography. Forced degradation (acid/base hydrolysis, oxidative stress) can predict major degradation pathways. Reference the ICH Q1A(R2) guidelines for protocol design .
Q. How should researchers address interspecies variability in this compound’s pharmacodynamic response?
Conduct dose-ranging studies in multiple species (e.g., mice, cats, primates) using identical experimental setups. Compare ED50 values for twitch inhibition and adjust for allometric scaling (body surface area or metabolic rate). Cross-validate with human tissue samples (e.g., donor muscle) when ethically feasible .
Data Presentation and Reproducibility
Q. What key parameters must be reported to ensure reproducibility in studies involving this compound?
- Chemical details : CAS 65-29-2, supplier, purity (≥98%), storage conditions (2–8°C, desiccated) .
- Experimental conditions : Buffer composition, temperature, stimulation frequency, and animal strain/weight .
- Statistical analysis : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data and report effect sizes with 95% CIs .
Q. How can meta-analyses reconcile conflicting findings on this compound’s synergism with other neuromuscular blockers?
Apply PRISMA guidelines to systematically review preclinical studies. Pool data using random-effects models to account for heterogeneity. Stratify by agent class (e.g., depolarizing vs. non-depolarizing blockers) and assess publication bias via funnel plots. In vitro isobolographic analysis can clarify synergistic vs. additive interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
